molecular formula C10H12O4S B2767496 Methyl 2-(methanesulfonylmethyl)benzoate CAS No. 25195-65-7

Methyl 2-(methanesulfonylmethyl)benzoate

Cat. No. B2767496
CAS RN: 25195-65-7
M. Wt: 228.26
InChI Key: BFWVGQGASUNLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(methanesulfonylmethyl)benzoate” is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.26 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(methanesulfonylmethyl)benzoate” were not found in the search results, the synthesis of similar compounds such as methyl benzoate has been studied. For instance, methyl benzoate can be prepared using an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .

Scientific Research Applications

  • Organophosphorus Poisoning Antidote Development : A study described the preparation of 2‐Hydroxyiminomethyl‐N‐Methylpyridinium methanesulphonate (P2S) by reacting pyridine‐2‐aldoxime with methyl methanesulphonate, which could be used as an antidote to organophosphorus poisoning (Creasey & Green, 1959).

  • Synthesis of Cycloadducts : A research paper highlighted the reaction of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates with potassium fluoride to produce o-quinodimethanes, which were then used to create [4+2] cycloadducts (Shirakawa & Sano, 2014).

  • Methane to Methanol Conversion : A study by Periana et al. (1993) focused on the catalytic oxidation of methane to methanol via methyl bisulfate using mercuric ions. This process could potentially be a practical scheme for the conversion of methane to methanol using molecular oxygen (Periana et al., 1993).

  • Methanethiol Oxidation Studies : Research into the behavior of methanethiol in the presence of transition metals and ascorbate revealed insights into the formation of dimethyl trisulfide and dimethyl disulfide, important in understanding sulfur compound transformations (Chin & Lindsay, 1994).

  • Methanesulfonate Complexes and Biofilm Formation : A study on 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone) evaluated its structural, vibrational properties, and biological activity. This research is crucial in understanding the role of such complexes in biofilm formation and quorum sensing activity (Galván et al., 2018).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(methanesulfonylmethyl)benzoate” was not found in the search results, similar compounds like methyl benzoate are known to be combustible and can cause irritation if they come into contact with skin, eyes, or are inhaled .

properties

IUPAC Name

methyl 2-(methylsulfonylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-14-10(11)9-6-4-3-5-8(9)7-15(2,12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWVGQGASUNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methanesulfonylmethyl)benzoate

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